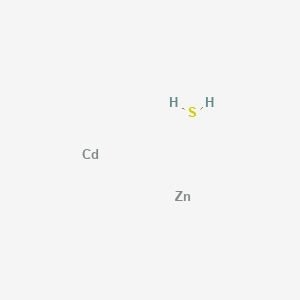
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride is a chemical compound with a complex structure. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of multiple methyl groups and a phenothiazine core, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and appropriate methylating agents.
Methylation: The phenothiazine core undergoes methylation at specific nitrogen positions using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Amination: The methylated phenothiazine is then subjected to amination reactions to introduce the diamine groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of phenothiazine are methylated using industrial methylating agents.
Continuous Amination: The methylated product is continuously aminated in reactors designed for large-scale production.
Purification and Crystallization: The final product is purified through crystallization and treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted phenothiazine derivatives with various alkyl or acyl groups.
Applications De Recherche Scientifique
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It affects various biochemical pathways, including those involved in neurotransmission and cellular signaling.
Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine
- N,N,N’,N’-tetramethylethylenediamine
- N,N,N’,N’-tetramethyl-p-phenylenediamine
Uniqueness
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride is unique due to its specific methylation pattern and the presence of diamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
951131-10-5 |
|---|---|
Formule moléculaire |
C16H20ClN3S |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10,17H,1-4H3;1H |
Clé InChI |
ZDZXXOJETOMNEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)




![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)


